molecular formula C6H3BrN2OS B1384412 7-Bromothieno[3,2-D]pyrimidin-4(1H)-one CAS No. 31169-25-2

7-Bromothieno[3,2-D]pyrimidin-4(1H)-one

Cat. No. B1384412
CAS RN: 31169-25-2
M. Wt: 231.07 g/mol
InChI Key: SFFNZDXKMOSLNK-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-D]pyrimidin-4(1H)-one is a chemical compound with the formula C6H3BrN2O2S. It has a molecular weight of 247.07 g/mol .


Molecular Structure Analysis

The molecular structure of 7-Bromothieno[3,2-D]pyrimidin-4(1H)-one includes a bromine atom, a thieno group, and a pyrimidinone group .

Scientific Research Applications

Anticancer Applications

7-Bromothieno[3,2-d]pyrimidin-4(1H)-one derivatives have been explored as potential anticancer agents. Jiang Da-hong (2012) synthesized a series of these compounds containing a piperazine unit, investigating their application as protein tyrosine kinase inhibitors, which are crucial in cancer treatment strategies (Jiang Da-hong, 2012).

Kinase Inhibitors

Yvonnick Loidreau et al. (2015) synthesized and evaluated 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, revealing their utility as multitarget Ser/Thr kinases inhibitors. These compounds were particularly effective against CK1δ/ε and CLK1 kinases (Loidreau et al., 2015).

Synthesis of Diverse Libraries

Jinsong Peng et al. (2007) demonstrated the solution-phase parallel synthesis of a library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues, highlighting the versatility of these compounds in creating diverse molecular libraries for potential biological applications (Peng et al., 2007).

Phosphodiesterase Inhibitors

Kentaro Kawai et al. (2014) discovered a new series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potent phosphodiesterase 7 (PDE7) inhibitors. These compounds showed promising efficacy in inhibiting PDE7, an enzyme associated with inflammatory and neurological disorders (Kawai et al., 2014).

Tyrosine Kinase Inhibition

Victor Masip et al. (2021) focused on synthesizing 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and explored their role as tyrosine kinase inhibitors. They expanded the diversity at the C-4 position of these compounds, aiming to discover new biologically active molecules with potential application in treating diseases mediated by tyrosine kinases (Masip et al., 2021).

Safety And Hazards

The safety data for 7-Bromothieno[3,2-D]pyrimidin-4(1H)-one indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

7-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNZDXKMOSLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620826
Record name 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromothieno[3,2-D]pyrimidin-4(1H)-one

CAS RN

31169-25-2
Record name 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thieno[3,2-d]pyrimidin-4(3H)-one (12.5 g) was dissolved in acetic acid (52 mL), and bromine (13 mL) was added thereto. The reaction mixture was stirred at 120° C. for 12 hours in a hermetically sealed reactor. The reaction mixture was cooled to room temperature and distilled under reduced pressure to remove acetic acid. The reaction mixture was placed in ice water, and the solid thus obtained was filtered and washed with ether, and dried to obtain the title compound (7.8 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3H-thieno[3,2-d]pyrimid-4-one (82, 0.98 g, 6.4 mmol) in acetic acid (3.4 mL) was added a solution of bromine (1 mL) in acetic acid (3 mL). The reaction mixture was heated at reflux for 8 hours. The resulting suspension was allowed to cool to room temperature and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize. The solid product was collected by vacuum filtration to give 7-bromo-3H-thieno[3,2-d]pyrimid-4-one (0.94 g, 64% yield) as a pale yellow solid.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Thieno[3,2-d]pyrimidin-4(3H)-one (38.0 g, 0.25 mol) was dissolved in acetic acid (143 mL, 2.5 mol), and bromine (40.4 mL, 0.78 mol) diluted with acetic acid (122 mL, 2.1 mol) was slowly added to the solution prepared. The reaction solution was stirred in a sealed reactor for 18 hours at 120° C. The reaction solution was cooled to room temperature and acetic acid was removed by distillation under reduced pressure. The reaction mixture was poured into an ice water to generate a solid compound, and the resulting solid compound was filtered and dried. The title compound was obtained without purification (37.5 g, 65%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
122 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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